1,6-二氢-3,4-O-异丙基-β-D-半乳呋喃糖

描述

Synthesis Analysis

The synthesis of derivatives similar to 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose involves complex reactions starting from various galactopyranosyl precursors. For instance, Bochkov and Kalinevitch (1974) described the synthesis of related compounds from 2,3,4-tri-O-acetyl-6-O-tosyl-alpha-D-galactopyranosyl bromide, leading to disaccharide derivatives through condensation reactions (Bochkov & Kalinevitch, 1974). Another example is the work by Krajewski et al. (1985), who investigated the condensation of 6-O-benzyl-7,8-dideoxy-1,2:3,4-di-O-isopropylidene-d-glycero-alpha-d-galacto-oct-7-ynopyranose with methyl 2,3,4-tri-O-benzyl-6-deoxy-beta-d-galacto-heptodialdo-1,5-pyranoside, yielding specific isomers (Krajewski et al., 1985).

Molecular Structure Analysis

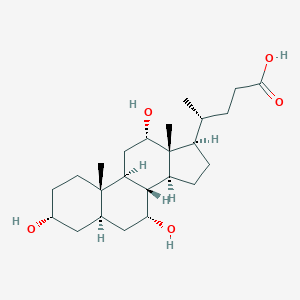

The molecular structure of compounds related to 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose has been elucidated through various analytical techniques, including X-ray diffraction. For example, Hoogendorp, Kok, and Romers (1983) detailed the crystal structure of a related methyl 3,4-O-isopropylidene derivative, revealing the effects of the isopropylidene group on the galactopyranose ring distortion (Hoogendorp et al., 1983).

Chemical Reactions and Properties

Various chemical reactions and properties of the compound and its derivatives have been explored. Hughes (1969) discussed the formation of methyl 2,6-anhydro-3,4-O-isopropylidene-alpha- and -beta-D-talopyranosides through intramolecular displacement in the methanolysis of a related beta-D-galactopyranose derivative, highlighting the utility of potassium fluoride in methanol as a non-nucleophilic base (Hughes, 1969).

Physical Properties Analysis

The physical properties, including crystal structures and conformational dynamics, have been a subject of study. Midland et al. (1994) conducted NMR and molecular modeling studies on 1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranose to determine its conformation preferences, revealing skew-boat conformations and specific orientations for the hydroxyl and side chain protons (Midland et al., 1994).

科学研究应用

It is used in studying crystal packing and hydrogen-bonding environments in 1,6-anhydro-beta-D-glycopyranose derivatives (Foces-Foces, 2001).

This compound is instrumental in short, stereoselective syntheses of C(1 -> 3)-linked disaccharides (Zhu & Vogel, 1998).

It serves as a key compound in synthesizing derivatives such as 1,6-anhydro-3,4-O-isopropylidene--D-talopyranose (Hughes, 1968).

1,6-anhydro-2,3,4-tri-0-benzyl--D-altropyranose, a related compound, can be used to synthesize highly stereoregular 1,6--linked polysaccharides (Uryu et al., 1982).

Its derivatives can be alkylated to produce bis-glycosides, which can be hydrolyzed to D-tagatose and 1,5-anhydro-D-tagatose (Barili et al., 1995).

1,6-Anhydro-2,3-di-O-benzyl-α -D-galactopyranose is used as a protecting group in carbohydrate chemistry for synthesizing various derivatives (Gent et al., 1976).

It reacts with n-Butyllithium to produce 1,2,3,5,4-cyclohexanepentol, a significant reaction in organic synthesis (Klemer & Kohla, 1984).

1,2:3,4-Di-O-isopropylidene-beta-D-galactopyranose-6-O-dithiocarbonate anhydrosulfide is another derivative with various scientific research applications (Shasha et al., 1971).

Methyl 2,6-anhydro-3,4-O-isopropylidene-- and --D-talopyranosides are formed in the methanolysis of related compounds (Hughes, 1969).

Hydrogenolysis of its derivatives with the LiAlH4-AlCl3 reagent yields 3-O-benzyl derivatives (Subero et al., 1980).

未来方向

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose holds immense significance in the field of biomedical research . It plays a pivotal role in the advancement of antiviral medications, specifically in countering the prevalent herpes simplex virus (HSV) infections . This compound showcases remarkable efficacy in impeding viral replication, thereby emerging as a compelling contender for combating HSV and its associated ailments .

属性

IUPAC Name |

(1R,2S,6R,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSQTOWMVAKJTC-JAJWTYFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3COC(O3)C(C2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)